4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine
Description
4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine (CAS: 1383976-40-6; MF: C₆H₆ClFN₂O) is a halogenated pyrimidine derivative featuring substituents at positions 2 (methyl), 4 (chloro), 5 (fluoro), and 6 (methoxy). Pyrimidines are critical heterocyclic frameworks in medicinal chemistry, serving as intermediates for anticancer, antifungal, and anti-inflammatory agents . This compound’s structural complexity—combining electron-withdrawing halogens (Cl, F) and electron-donating groups (methoxy, methyl)—enhances its utility in drug discovery, particularly in modulating reactivity and pharmacokinetic properties .
Properties
IUPAC Name |
4-chloro-5-fluoro-6-methoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O/c1-3-9-5(7)4(8)6(10-3)11-2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRSJEUSZYTWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-5-fluoro-6-methoxypyrimidine with a methylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Position and Reactivity
Key Analogues :
4-Chloro-5-fluoro-2-methoxypyrimidine (CAS: 1801-06-5; MF: C₅H₄ClFN₂O):
- Lacks the methyl group at position 2 and methoxy at position 4.
- The absence of a methyl group reduces steric hindrance, facilitating nucleophilic substitution at position 2 .
- Lower molecular weight (162.55 g/mol vs. 176.58 g/mol) may improve solubility but reduce lipophilicity compared to the target compound .
4,6-Dichloro-5-fluoro-2-methylpyrimidine (MF: C₅H₄Cl₂FN₂):
- Replaces the methoxy at position 6 with chlorine.
- Dichloro substitution increases electrophilicity, enhancing reactivity in cross-coupling reactions compared to the methoxy-substituted derivative .
2-Amino-4-chloro-5-fluoropyrimidine (CAS: 56076-20-1): Amino group at position 2 introduces hydrogen-bonding capacity, improving solubility and target binding in biological systems .
Table 1: Structural and Reactivity Comparison
| Compound | Substituents (Positions) | Key Reactivity Features |
|---|---|---|
| Target Compound | 2-Me, 4-Cl, 5-F, 6-OMe | Moderate reactivity due to methoxy at C6 |
| 4,6-Dichloro-5-fluoro-2-methyl | 2-Me, 4-Cl, 5-F, 6-Cl | High reactivity at C6 (Cl is better leaving group) |
| 2-Amino-4-chloro-5-fluoro | 2-NH₂, 4-Cl, 5-F | Enhanced solubility via NH₂; prone to diazotization |
Biological Activity
4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHClFN and features a pyrimidine ring substituted with chlorine at position 4, fluorine at position 5, and a methoxy group at position 6. The presence of these functional groups contributes to its lipophilicity and solubility, which are crucial for biological interactions.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. Research indicates that the compound interacts with specific targets within microbial cells, inhibiting enzymes that are critical for bacterial growth. This mechanism positions it as a potential antimicrobial agent.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated efficacy in inhibiting their growth. The compound's structural characteristics facilitate interactions with biological targets, enhancing its potential as a therapeutic agent.
Anticancer Potential
Recent research highlights the compound's potential in cancer therapy. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound have shown IC values in the nanomolar range against leukemia cells, indicating potent anticancer activity .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of specific bacterial strains. The mechanism involved binding to essential enzymes required for bacterial metabolism, thereby disrupting their function.
- Anticancer Activity : In vitro studies revealed that derivatives of this compound exhibited significant growth inhibition in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The observed IC values were substantially lower than those of traditional chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic index .
Research Findings
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
